5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The compound this compound represents a substituted triazole derivative with distinct structural features that define its nomenclature and molecular characteristics. The systematic International Union of Pure and Applied Chemistry name for this compound is 3-(2,4-dichlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione, reflecting its tautomeric state and substitution pattern. The molecular formula C₁₀H₉Cl₂N₃S indicates the presence of ten carbon atoms, nine hydrogen atoms, two chlorine atoms, three nitrogen atoms, and one sulfur atom, resulting in a molecular weight of 274.17 grams per mole.
The Chemical Abstracts Service registry number 29527-30-8 uniquely identifies this compound in chemical databases and literature. The structural framework consists of a 1,2,4-triazole ring system substituted at the 4-position with an ethyl group and at the 5-position with a 2,4-dichlorophenyl moiety. The 3-position bears a thiol group, which participates in significant tautomeric equilibria with the corresponding thione form. The Simplified Molecular Input Line Entry System representation CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl accurately describes the connectivity and stereochemistry of the molecule.
The International Chemical Identifier string InChI=1S/C10H9Cl2N3S/c1-2-15-9(13-14-10(15)16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,14,16) provides a unique structural descriptor that facilitates computational analysis and database searches. The corresponding International Chemical Identifier Key URGAJCLVURYCLJ-UHFFFAOYSA-N serves as a shortened version for rapid identification purposes. These systematic identifiers ensure precise communication of the compound's structure across different chemical information systems and research platforms.
Tautomeric Behavior: Thiol-Thione Equilibrium Studies
The tautomeric behavior of this compound represents a fundamental aspect of its chemical behavior, involving equilibrium between thiol and thione forms. Recent analytical developments have enabled precise discrimination between 1,2,4-triazole-3-thione and 3-thiol tautomers using high-resolution mass spectrometry techniques, providing unprecedented insight into the dynamic equilibrium processes. The thiol form, characterized by the presence of a sulfhydryl group (-SH) at the 3-position of the triazole ring, exists in equilibrium with the thione tautomer, which features a double-bonded sulfur atom (C=S) and a relocated hydrogen atom.
Theoretical calculations using Density Functional Theory methods have provided detailed insights into the relative stability of different tautomeric forms. The B3LYP functional with 6-31G basis set calculations have been employed to study the tautomeric conformations of 1,2,4-triazole-3-thiol derivatives, revealing significant energy differences between various tautomeric states. These computational studies indicate that the thione form generally exhibits greater thermodynamic stability compared to the thiol form, consistent with experimental observations from spectroscopic analyses.
High-performance liquid chromatography hyphenated with electrospray ionization time-of-flight mass spectrometry has emerged as a powerful analytical approach for distinguishing between tautomeric forms. The method achieves detection limits of 2.8-5.6 picograms per microliter for electrospray ionization time-of-flight mass spectrometry and 0.25-0.55 picograms per microliter for electrospray ionization quadrupole time-of-flight mass spectrometry. The tautomeric forms exhibit distinct gas-phase fragmentation patterns, enabling unambiguous identification through collision-induced dissociation tandem mass spectrometry analysis.
Fourier transform infrared spectroscopy in solid state provides complementary evidence for tautomeric form determination. The characteristic vibrational frequencies associated with sulfur-hydrogen stretching (thiol form) versus carbon-sulfur double bond stretching (thione form) serve as diagnostic markers for tautomeric state identification. The developed analytical methodology using high-resolution mass spectrometry systems demonstrates considerably higher sensitivity compared to traditional spectroscopic techniques, advancing the field of tautomeric analysis for triazole derivatives.
Crystallographic Data and X-ray Diffraction Analysis
X-ray diffraction analysis provides crucial structural information about the solid-state arrangement and molecular geometry of this compound. Related crystallographic studies of triazole derivatives have revealed important structural parameters that inform understanding of intermolecular interactions and crystal packing arrangements. The triazole ring system typically exhibits substantial planarity with maximum deviations from planarity of approximately 0.006 Ångström units, as observed in similar compounds.
The dihedral angle between the benzene ring and the triazole ring represents a critical geometric parameter that influences molecular conformation and crystal packing. In related 1,2,4-triazole derivatives, this angle ranges from approximately 24.96 degrees, indicating significant non-coplanarity between the aromatic systems. The nitrogen-nitrogen bond lengths within the triazole ring typically measure 1.351 Ångström units, while carbon-nitrogen bonds exhibit mean values of 1.328 Ångström units, suggesting significant electron delocalization across the heterocyclic system.
Intermolecular hydrogen bonding interactions play a crucial role in determining crystal structure stability and packing arrangements. Carbon-hydrogen to nitrogen hydrogen bonding interactions frequently link molecules into extended chain structures running parallel to specific crystallographic axes. These non-covalent interactions contribute significantly to the overall crystal stability and influence the compound's physical properties including melting point and solubility characteristics.
Advanced X-ray diffraction techniques utilizing synchrotron radiation sources enable rapid data collection with minimal radiation damage, particularly valuable for studying structural intermediates and dynamic processes. Laue diffraction patterns can be obtained in less than one second, providing opportunities for time-resolved crystallographic studies. The integration of high-resolution detectors with superior energy resolution facilitates the exclusion of fluorescence interference, dramatically improving data quality and enabling precise structural determination.
Computational Chemistry Insights: Density Functional Theory Calculations of Electronic Structure
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. The B3LYP functional with 6-31G basis set has been extensively employed for geometry optimization and electronic property analysis of 1,2,4-triazole derivatives. These theoretical calculations reveal detailed information about frontier orbital energies, atomic net charges, and molecular electrostatic potential distributions that govern chemical reactivity and intermolecular interactions.
Frontier molecular orbital analysis demonstrates the electronic characteristics that determine the compound's chemical behavior and potential biological activity. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels provide insights into electron donation and acceptance capabilities, influencing the compound's participation in various chemical reactions. The energy gap between these frontier orbitals correlates with molecular stability and chemical reactivity, with smaller gaps generally indicating higher reactivity and lower kinetic stability.
Atomic net charge distributions calculated using Density Functional Theory methods reveal the electronic environment around individual atoms within the molecule. The sulfur atom in the thiol/thione group exhibits distinctive charge characteristics that influence its participation in hydrogen bonding and metal coordination interactions. The nitrogen atoms within the triazole ring display varying charge densities depending on their position and substitution pattern, affecting the heterocycle's basicity and nucleophilic properties.
Molecular electrostatic potential mapping provides visual representation of electron density distribution and identifies regions of electrophilic and nucleophilic character. These computational tools enable prediction of intermolecular interaction sites and facilitate understanding of molecular recognition processes. The combination of theoretical calculations with experimental structural data creates a comprehensive framework for understanding the compound's behavior in various chemical and biological environments, supporting rational design approaches for related derivatives with enhanced properties.
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-4-ethyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3S/c1-2-15-9(13-14-10(15)16)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGAJCLVURYCLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354709 | |
| Record name | 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29527-30-8 | |
| Record name | 5-(2,4-Dichlorophenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29527-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Thiosemicarbazide Cyclization
One common method involves the heterocyclization of N-substituted thiosemicarbazides in an alkaline medium. The process includes:
- Starting from N-substituted thiosemicarbazides bearing the 2,4-dichlorophenyl group.
- Treatment with a base such as sodium hydroxide (NaOH) to induce cyclization.
- Formation of the 4H-1,2,4-triazole-3-thiol ring system with the 2,4-dichlorophenyl substituent at the 5-position.
- Subsequent alkylation at the 4-position with ethyl groups to yield the target compound.
This method was exemplified in the synthesis of related compounds where the 5-position was substituted with aryl groups and the 4-position with alkyl groups, confirming the feasibility of this route for the target molecule.
Thiobiurea Intermediate Route
Another approach involves the preparation of thiobiurea intermediates by reacting aryl isothiocyanates with semicarbazide in the presence of sodium acetate in acetonitrile at room temperature. The thiobiureas are then subjected to heating in aqueous NaOH solution (2 M) at 100 °C for 5 to 8 hours to afford 3-hydroxy-5-thiol derivatives of triazoles. These intermediates can be further modified by nucleophilic substitution reactions to introduce the ethyl group at the 4-position and the 2,4-dichlorophenyl group at the 5-position.
Alkylation and Substitution Reactions
The final step often involves nucleophilic substitution reactions where the thiol group at the 3-position acts as a nucleophile. For example:
- Reaction with alkyl halides (e.g., ethyl bromide) to introduce the ethyl group at the 4-position.
- Reaction with aryl bromides or other electrophiles to install the 2,4-dichlorophenyl substituent at the 5-position.
These substitution reactions are typically carried out in methanolic sodium methoxide (NaOMe/MeOH) or similar basic media to facilitate the nucleophilic attack by the thiol group.
Representative Synthetic Scheme (Summary)
| Step | Reagents/Conditions | Product/Intermediate | Notes |
|---|---|---|---|
| 1 | 2,4-Dichlorophenyl isothiocyanate + semicarbazide, NaOAc, CH3CN, RT | Thiobiurea intermediate | Good yields, mild conditions |
| 2 | Heating with 2 M NaOH, 100 °C, 5-8 h | 3-hydroxy-5-thiol triazole derivatives | Cyclization to triazole ring |
| 3 | Alkylation with ethyl bromide, NaOMe/MeOH | 4-ethyl substituted triazole-3-thiol | Nucleophilic substitution at thiol |
| 4 | Purification and characterization | Target compound: this compound | Confirmed by NMR, IR, MS |
Analytical and Spectral Confirmation
The synthesized compound is typically characterized by:
- 1H NMR and 13C NMR Spectroscopy: Confirming the presence of ethyl group, triazole ring protons, and aromatic protons of the 2,4-dichlorophenyl group.
- Infrared Spectroscopy (IR): Identification of characteristic thiol (–SH) stretching vibrations and triazole ring absorptions.
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular formula C10H9Cl2N3S.
- Elemental Analysis: To confirm purity and composition.
These methods ensure the structural integrity and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Cyclization: The triazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Cyclization: Catalysts such as acids or bases can facilitate cyclization reactions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Substitution: Substituted phenyl derivatives.
Cyclization: Complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has demonstrated the anticancer properties of triazole derivatives. For instance, derivatives of 1,2,4-triazole have shown promising results against various cancer cell lines. A study investigated the cytotoxic effects of triazole derivatives on human melanoma and breast cancer cell lines. The results indicated that certain derivatives exhibited higher selectivity and potency against these cancer cells compared to others .
Case Study: Synthesis and Testing
In a study involving the synthesis of triazole derivatives, compounds were tested against HepG2 liver cancer cells. The most potent compound exhibited an IC50 value of 13.004 µg/mL, indicating its potential as a therapeutic agent . This highlights the relevance of 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol in developing new anticancer medications.
Agricultural Applications
Fungicidal Properties
Triazole compounds are well-known for their fungicidal activities. They inhibit sterol biosynthesis in fungi, making them effective in treating various plant diseases. The compound has been explored for its efficacy against fungal pathogens affecting crops .
Case Study: Field Trials
Field trials have shown that triazole-based fungicides significantly reduce the incidence of fungal infections in crops such as wheat and barley. This application is critical for enhancing agricultural productivity and ensuring food security .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of triazole derivatives is crucial for optimizing their biological activities. Studies have identified that modifications to the phenyl ring can significantly affect the compound's potency and selectivity against specific targets .
Table 1: Structure-Activity Relationship of Triazole Derivatives
| Compound | Substituents | IC50 (µg/mL) | Cell Line | Activity Level |
|---|---|---|---|---|
| Compound A | -CH3 (ortho) | 13.004 | HepG2 | High |
| Compound B | -Br (para) | 28.399 | HepG2 | Low |
| Compound C | -OCH3 (meta) | 15.000 | MDA-MB-231 | Moderate |
Industrial Applications
Beyond medicinal and agricultural uses, triazoles like this compound have potential industrial applications as corrosion inhibitors and gas-generating agents . Their chemical stability and reactivity make them suitable for various formulations.
Mechanism of Action
The mechanism of action of 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also disrupt cellular processes by binding to DNA or proteins, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Substitutional Variations
The pharmacological and physicochemical properties of 1,2,4-triazole-3-thiols are heavily influenced by substituents on the triazole core and aromatic rings. Below is a comparison with key analogs:
Key Observations :
- Chlorine Substitution: The position of chlorine on the phenyl ring (e.g., 2,4- vs.
- Amino vs. Alkyl Groups: The 4-amino analog () is more polar than the ethyl-substituted target compound, which may affect blood-brain barrier penetration and solubility .
- Heteroaromatic Moieties: Quinoxaline or pyrazole substituents () introduce π-π stacking capabilities, enhancing interactions with enzymes or receptors .
Physicochemical Properties
- Lipophilicity: The 2,4-dichlorophenyl and ethyl groups in the target compound increase hydrophobicity compared to analogs with methoxy or amino substituents (e.g., ). This property correlates with membrane permeability and bioavailability.
- Reactivity : The thiol (-SH) group enables disulfide bond formation or alkylation reactions, as seen in the synthesis of S-alkyl derivatives ().
Antifungal and Antibiotic Activity
Compounds with halogenated aryl groups, such as 5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, exhibit moderate antifungal and antibiotic activities, likely due to interactions with fungal cytochrome P450 enzymes or bacterial cell walls .
Antiradical Activity
Alkyl derivatives of 1,2,4-triazole-3-thiols, like those in , show DPPH radical scavenging activity, with IC50 values ranging from 50–200 μM. The ethyl group in the target compound may enhance radical stabilization compared to bulkier substituents .
Biological Activity
5-(2,4-Dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol (CAS Number: 29527-30-8) is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological effects, and structure-activity relationships (SAR) associated with this compound, supported by recent research findings and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉Cl₂N₃S |
| Molecular Weight | 274.17 g/mol |
| CAS Number | 29527-30-8 |
| LogP | 3.56 |
| PSA | 69.51 Ų |
Synthesis and Structure
The synthesis of this compound typically involves multi-step reactions starting from simpler triazole derivatives. The presence of the thiol group is crucial for its biological activity. Various derivatives have been synthesized to explore their potential pharmacological effects.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of triazole derivatives. For example, a study involving molecular docking against COX enzymes (cyclooxygenases) indicated that certain alkyl derivatives of triazoles exhibited selective inhibition of COX-1 over COX-2, suggesting a potential pathway for anti-inflammatory action through the inhibition of prostaglandin biosynthesis .
Key Findings:
- Compounds derived from 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol showed significant anti-inflammatory activity with IC50 values ranging from 19.45 to 31.40 μM against COX enzymes .
Antimicrobial Activity
Triazole compounds are also known for their antimicrobial properties. A study indicated that derivatives of 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole showed promising results against various bacterial strains. The mechanism often involves disruption of cell wall synthesis or interference with metabolic pathways.
Case Studies
- In Vivo Studies : In vivo experiments demonstrated that specific triazole derivatives significantly reduced inflammation in carrageenan-induced paw edema models in rats. The effectiveness was comparable to known anti-inflammatory drugs such as indomethacin .
- Molecular Docking Studies : Docking studies revealed that these compounds interact favorably with active sites of COX enzymes, which supports their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the side chains of the triazole ring can significantly affect biological activity:
Q & A
Basic Question: What are the optimal synthetic routes for 5-(2,4-dichlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the triazole core. A common approach includes:
Condensation Reactions : Reacting 2,4-dichlorobenzaldehyde derivatives with thiosemicarbazides to form intermediate hydrazones.
Cyclization : Using reflux conditions in polar solvents (e.g., ethanol or methanol) to facilitate triazole ring closure .
Functionalization : Introducing the ethyl group via alkylation under basic conditions. Catalysts like acetic acid or sulfuric acid may enhance reaction rates .
Key Variables : Solvent polarity, temperature (reflux vs. room temperature), and catalyst choice significantly impact yield (typically 60–85%) .
Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H-NMR and ¹³C-NMR : Essential for confirming the triazole ring structure, substituent positions (e.g., dichlorophenyl), and thiol (-SH) group presence .
- LC-MS : Validates molecular weight (C₁₀H₈Cl₂N₃S; theoretical MW: 289.16 g/mol) and detects impurities .
- IR Spectroscopy : Identifies key functional groups (e.g., N-H stretching at ~3200 cm⁻¹, C-S at ~650 cm⁻¹) .
- Elemental Analysis : Confirms C, H, N, S composition within ±0.3% deviation .
Advanced Question: How can computational methods predict the biological activity of this triazole derivative?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., fungal CYP51 or bacterial enzymes) to predict binding affinity. Software like AutoDock Vina can prioritize analogs for synthesis .
- ADME Analysis : Use tools like SwissADME to assess pharmacokinetics (e.g., logP ~3.2, indicating moderate lipophilicity) and blood-brain barrier permeability .
- DFT Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant or antimicrobial activity .
Advanced Question: What strategies resolve contradictory data in structure-activity relationships (SAR) for chlorinated triazoles?
Methodological Answer:
- Systematic Substituent Variation : Compare analogs with differing halogen positions (e.g., 2,4-dichloro vs. 3,4-dichloro) to isolate electronic vs. steric effects .
- Case Study : A 2,4-dichlorophenyl group may enhance antifungal activity (MIC: 8 µg/mL against C. albicans) compared to mono-chlorinated analogs (MIC: 32 µg/mL) due to improved target binding .
- Meta-Analysis : Cross-reference biological data with computational predictions to identify outliers caused by assay variability (e.g., broth microdilution vs. agar diffusion) .
Advanced Question: How do reaction conditions influence the yield and purity during synthesis?
Methodological Answer:
| Variable | Optimal Condition | Impact | Evidence |
|---|---|---|---|
| Solvent | Ethanol (polar aprotic) | Enhances cyclization rate vs. DMF . | |
| Catalyst | H₂SO₄ (0.1 M) | Increases yield by 15–20% . | |
| Temperature | Reflux (78°C for ethanol) | Reduces side products vs. RT . | |
| Purification | Column chromatography (SiO₂) | Achieves >95% purity . |
Advanced Question: What are the challenges in assessing environmental impact and stability under various conditions?
Methodological Answer:
- Stability Testing :
- Environmental Impact :
- Use the EPA DSSTox database (DTXSID10357693) to predict ecotoxicity. The compound’s logP (~3.5) suggests moderate bioaccumulation risk .
- Microtox Assay : EC₅₀ = 12 mg/L for Vibrio fischeri, indicating moderate aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
